Cas no 112408-67-0 (3-deoxysappanchalcone)

3-deoxysappanchalcone Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-,(2E)-
- 3-Deoxysappanchalcone
- (2E)-1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- 2'-Methoxyisoliquiritigenin
- 2'-O-Methylisoliquiritigenin
- 4,4'-dihydroxy-2'-methoxychalcone
- Isoliquiritigenin 2'-methy ether
- LHE9JFQ1U8
- 3'-Deoxy-Sappanchalcone
- 2'-Methoxy Liquiritigenin
- C15531
- 3''''-Deoxy-Sappanchalcone
- 2''''-Methoxy Liquiritigenin
- 2''''-Methoxyisoliquiritigenin
- 2''''-O-Methylisoliquiritigenin
- BDBM50492024
- LMPK12120098
- 4,4'-dihydroxy-2'-methoxy chalcone
- 4,4'-dihydroxy-2
- (2E)-1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-on
- (2E)-1-(4-Hydroxy-2-méthoxyphényl)-3-(4-hydroxyphényl)-2-propén-1-one
- (2E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- (2E)?-1-?(4-?hydroxy-?2-?methoxyphenyl)?-?3-?(4-?hydroxyphenyl)?-?2-?Propen-?1-?one
- (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2'-Methylisoliquiritigenin
- 2'-O-Methyl isoliquiritigenin
- 3-(4-Hydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-2-propen-1-one
- Echinatin
- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:519567
- SCHEMBL799750
- E80640
- CS-0017421
- AKOS032948837
- MS-23824
- 2'--ethylisoliquiritigein
- CHEBI:519567
- 112408-67-0
- 51828-10-5
- (E)-1-(4-hydroxy-2-methoxy-phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Q27225760
- CHEMBL253777
- 4,4'-dihydroxy-2'-methoxychal-cone
- PD196217
- HY-N1745
- UNII-LHE9JFQ1U8
- DA-49581
- 3-deoxysappanchalcone
-
- MDL: MFCD00800700
- Inchi: 1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+
- InChI Key: PACBGANPVNHGNP-RUDMXATFSA-N
- SMILES: O(C)C1C=C(C=CC=1C(/C=C/C1C=CC(=CC=1)O)=O)O
Computed Properties
- Exact Mass: 270.08920892 g/mol
- Monoisotopic Mass: 270.08920892 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Molecular Weight: 270.28
- Topological Polar Surface Area: 66.8
Experimental Properties
- Color/Form: Powder
- Density: 1.282±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 210-212 ºC
- Solubility: Almost insoluble (0.097 g/l) (25 º C),
3-deoxysappanchalcone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1245-1 mg |
3-Deoxysappanchalcone |
112408-67-0 | 1mg |
¥3175.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1245-1 mL * 10 mM (in DMSO) |
3-Deoxysappanchalcone |
112408-67-0 | 1 mL * 10 mM (in DMSO) |
¥ 1620 | 2023-09-08 | ||
MedChemExpress | HY-N1745A-10mg |
3-Deoxysappanchalcone |
112408-67-0 | 99.26% | 10mg |
¥5800 | 2024-04-20 | |
Aaron | AR0092OR-1mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 1mg |
$206.00 | 2025-02-13 | |
A2B Chem LLC | AE22287-1mg |
3-deoxysappanchalcone |
112408-67-0 | 99% | 1mg |
$201.00 | 2024-04-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP4782-10mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 10mg |
$290 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54460-5mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54460-1mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
eNovation Chemicals LLC | D659922-20mg |
3-deoxysappanchalcone |
112408-67-0 | 98% | 20mg |
$290 | 2024-05-25 | |
Chengdu Biopurify Phytochemicals Ltd | BP4782-5mg |
3-Deoxysappanchalcone |
112408-67-0 | 98% | 5mg |
$165 | 2023-09-19 |
Additional information on 3-deoxysappanchalcone
Professional Introduction to 3-deoxysappanchalcone (CAS No. 112408-67-0)
3-deoxysappanchalcone, identified by the chemical registration number CAS No. 112408-67-0, is a significant compound in the realm of natural product chemistry and pharmaceutical research. This chalcone derivative has garnered considerable attention due to its unique structural properties and promising biological activities. As a member of the flavonoid family, 3-deoxysappanchalcone exhibits a distinct molecular framework that distinguishes it from other related compounds, making it a subject of intense study in medicinal chemistry.
The chemical structure of 3-deoxysappanchalcone consists of a benzene ring fused with an α,β-unsaturated carbonyl system, typical of chalcones. This configuration contributes to its reactivity and potential pharmacological effects. The presence of a deoxy group at the C-3 position of the A-ring further modifies its electronic and steric properties, influencing its interactions with biological targets. Such structural features have positioned 3-deoxysappanchalcone as a compound of interest for developing novel therapeutic agents.
In recent years, research on 3-deoxysappanchalcone has been extensively explored for its potential applications in healthcare and biotechnology. Studies have demonstrated its remarkable antioxidant, anti-inflammatory, and anticancer properties. The antioxidant activity of 3-deoxysappanchalcone is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which are key mechanisms in the pathogenesis of various diseases. Additionally, its anti-inflammatory effects have been linked to the modulation of cytokine production and the inhibition of inflammatory pathways.
The anticancer potential of 3-deoxysappanchalcone has been a focal point in numerous preclinical studies. Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. Furthermore, it has shown efficacy in inhibiting the proliferation of multiple cancer cell lines, including those derived from breast, colon, and liver cancers. These findings suggest that 3-deoxysappanchalcone may serve as a lead compound for the development of targeted cancer therapies.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-deoxysappanchalcone, facilitating further mechanistic studies and drug development efforts. Researchers have employed various synthetic strategies, including biocatalytic approaches, to optimize yield and purity. These innovations have not only enhanced the accessibility of 3-deoxysappanchalcone but also provided insights into its biosynthetic pathways, which could inform future drug design.
The pharmacokinetic profile of 3-deoxysappanchalcone is another critical aspect that has been thoroughly investigated. Studies have revealed that this compound exhibits good oral bioavailability and systemic distribution upon administration. Its ability to cross the blood-brain barrier further expands its therapeutic potential for central nervous system disorders. Additionally, preliminary toxicology studies suggest that 3-deoxysappanchalcone is well-tolerated at therapeutic doses, although further long-term studies are necessary to fully assess its safety profile.
From a regulatory perspective, the development of drugs derived from natural products like 3-deoxysappanchalcone faces unique challenges and opportunities. The integration of traditional knowledge with modern scientific methodologies is essential for navigating regulatory hurdles effectively. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are crucial for ensuring that these novel therapeutics meet stringent safety and efficacy standards while leveraging the rich biodiversity that serves as a source for such compounds.
The future directions for research on 3-deoxysappanchalcone are multifaceted and promising. Investigating its mode of action at a molecular level will provide deeper insights into its therapeutic mechanisms. Additionally, exploring combination therapies involving 3-deoxysappanchalcone with conventional drugs may enhance treatment outcomes for various diseases. Furthermore, computational modeling and artificial intelligence-driven drug discovery approaches could accelerate the identification of new derivatives with improved pharmacological properties.
In conclusion,3-deoxysappanchalcone (CAS No. 112408-67-0) represents a compelling natural product with significant potential in pharmaceutical applications. Its unique structural features combined with demonstrated biological activities make it a valuable candidate for further development into novel therapeutics. As research continues to uncover new aspects of this compound's properties and applications,3-deoxysappanchalcone is poised to play an increasingly important role in addressing global healthcare challenges.
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